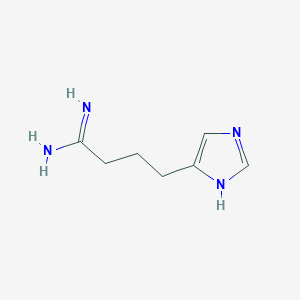
2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide is an organic compound with the molecular formula C8H8N2O6 This compound is characterized by the presence of three hydroxyl groups, a nitro group, and a methyl group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide typically involves the nitration of a precursor compound, followed by methylation and subsequent hydroxylation. One common method includes:
Methylation: The addition of a methyl group to the amide nitrogen using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2,4,6-Trihydroxy-N-methyl-3-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the substituent introduced.
Applications De Recherche Scientifique
2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2,4,6-Trihydroxybenzamide: Lacks the nitro and methyl groups, resulting in different chemical properties.
N-methyl-3-nitrobenzamide: Lacks the hydroxyl groups, affecting its reactivity and applications.
3,5-Dinitrobenzamide: Contains two nitro groups, leading to different redox properties.
Uniqueness: 2,4,6-Trihydroxy-N-methyl-3-nitrobenzamide is unique due to the combination of hydroxyl, nitro, and methyl groups on the benzamide core
Propriétés
Numéro CAS |
126395-15-1 |
|---|---|
Formule moléculaire |
C8H8N2O6 |
Poids moléculaire |
228.16 g/mol |
Nom IUPAC |
2,4,6-trihydroxy-N-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C8H8N2O6/c1-9-8(14)5-3(11)2-4(12)6(7(5)13)10(15)16/h2,11-13H,1H3,(H,9,14) |
Clé InChI |
AUWJIXZLNBYPCU-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C(=C(C=C1O)O)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)





![(Propane-1,2-diyl)bis[di(propan-2-yl)phosphane]](/img/structure/B14282653.png)




![3,6-Bis[(prop-2-yn-1-yl)oxy]acridin-9(10H)-one](/img/structure/B14282695.png)

